B1574848 FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

Cat. No.: B1574848
M. Wt: 3692.15
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS (Catalog No. HY-P1229) is a synthetic peptide derivative of Exendin-4, a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum). Exendin-4 is a well-characterized glucagon-like peptide-1 receptor (GLP-1R) agonist with an IC50 of 3.22 nM, widely used in diabetes research and therapeutics . The derivative this compound retains structural similarities to Exendin-4 but includes modifications that may influence receptor binding affinity, stability, or metabolic effects.

Properties

Molecular Weight

3692.15

sequence

One Letter Code: FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Purity : 98.01% (HPLC) .
  • Clinical Status: No clinical development reported, indicating its use is restricted to preclinical research .
  • Storage : Stable at -20°C for up to three years in powder form; reconstituted solutions should be stored at -20°C and used within one month .
  • Therapeutic Potential: Suggested to act as a dual GLP-1/glucagon receptor agonist, which could enhance its metabolic effects compared to single-target agonists .

FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS belongs to a class of GLP-1R agonists and Exendin-4 derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues
Compound Structure/Modification Molecular Weight Purity Clinical Status Key Targets
This compound Exendin-4 derivative with extended C-terminal sequence 3692.15 g/mol 98.01% Preclinical GLP-1R, glucagon receptor
Exendin-4 (Exenatide) Native 39-amino acid peptide 4186.6 g/mol 98.96% Phase 4 (approved for diabetes) GLP-1R
GTthis compound Exendin-4 derivative with N-terminal extension 3831.3 g/mol Not reported Preclinical GLP-1R, glucagon receptor
Liraglutide Fatty acid-acylated GLP-1 analogue 3751.2 g/mol >99% Approved (diabetes/obesity) GLP-1R
Semaglutide PEGylated GLP-1 analogue 4113.6 g/mol >99% Approved (diabetes/obesity) GLP-1R
Key Findings :

Structural Modifications :

  • This compound differs from Exendin-4 by its extended C-terminal sequence (GGPSSGAPPPS), which may enhance protease resistance or receptor interaction .
  • In contrast, Liraglutide and Semaglutide incorporate fatty acid or PEG modifications to prolong half-life, a feature absent in this compound .

Clinical Progress :

  • Exendin-4 derivatives like Exenatide have achieved clinical success, while this compound remains in preclinical stages due to unverified efficacy or safety .

Purity and Availability :

  • This compound is available in research-grade quantities (1–10 mg), whereas approved drugs like Liraglutide are produced at scale with higher purity (>99%) .

Table 2: Functional Comparison of Dual GLP-1/Glucagon Receptor Agonists
Compound Receptor Affinity (IC50) Half-Life (in vivo) Metabolic Effects
This compound Not reported Not reported Hypothesized dual agonism
Cotadutide GLP-1R: 0.56 nM; GCGR: 4.2 nM 6–8 hours Reduces hepatic fat, improves glycemia
MEDI0382 GLP-1R: 0.8 nM; GCGR: 4.3 nM 10–12 hours Promotes weight loss, glucose control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.